molecular formula C17H19ClN2O5S B4391563 N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Cat. No.: B4391563
M. Wt: 398.9 g/mol
InChI Key: JVBLZIOSHRASJY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-methoxybenzenesulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Automated systems: For precise control of reaction parameters.

    Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide involves:

    Molecular Targets: Binding to specific enzymes or receptors in bacterial cells.

    Pathways: Inhibition of enzyme activity, leading to disruption of bacterial cell wall synthesis or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide is unique due to:

    Structural Features: The presence of both chloro and methoxy groups.

    Its specific chemical properties may offer advantages in certain applications over other sulfonamides.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-11(17(21)19-15-10-12(18)4-9-16(15)25-3)20-26(22,23)14-7-5-13(24-2)6-8-14/h4-11,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBLZIOSHRASJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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